Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate
Description
Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate is a sulfonamide-derived benzoate ester characterized by a 2,5-diethylphenyl group attached to the sulfonylamino moiety. This compound is synthesized via sulfonylation reactions, typically involving the condensation of a sulfonyl chloride intermediate with a methyl 4-aminobenzoate precursor, followed by crystallization in solvents such as ethyl acetate to yield solid products . Key characterization techniques include $^1$H NMR and high-resolution mass spectrometry (HRMS) to confirm purity and structural integrity .
Properties
IUPAC Name |
methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-13-6-7-14(5-2)17(12-13)24(21,22)19-16-10-8-15(9-11-16)18(20)23-3/h6-12,19H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZBXXRDHYHNPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2,5-diethylbenzenesulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfonylamino group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds. These products can be further utilized in various applications, including the synthesis of more complex molecules.
Scientific Research Applications
Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It has potential antimicrobial and anti-inflammatory properties, making it a candidate for biological studies.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate involves its interaction with specific molecular targets and pathways. The sulfonylamino group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonamide Benzoate Derivatives
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: The 2,5-diethylphenyl group in the target compound enhances lipophilicity compared to halogenated (e.g., chloro in ) or heterocyclic (e.g., triazine in ) analogs. This may influence membrane permeability and target binding.
Biological Activity: The ethyl analog in demonstrates potent biotin carboxylase inhibition, suggesting that the target compound’s sulfonamide core could share similar enzymatic interactions. Compounds like C1 , which incorporate quinoline-piperazine moieties, show divergent applications (e.g., antimicrobial) due to extended conjugation and heterocyclic interactions. Metsulfuron-methyl highlights the importance of the sulfonylurea bridge and triazine ring in herbicidal activity, a mechanism distinct from sulfonamide-based enzyme inhibitors.
Physicochemical Properties
- Solubility : The diethylphenyl group likely reduces aqueous solubility compared to polar derivatives (e.g., 4-fluorophenyl in C4 ).
- Thermal Stability : Crystalline sulfonamides (e.g., C1–C7 ) typically exhibit high melting points (>150°C), consistent with the target compound’s solid-state synthesis.
Mechanistic and Application Differences
- Enzyme Inhibition vs. Herbicidal Action : While the target compound and ethyl analog may inhibit metabolic enzymes via sulfonamide-protein interactions, herbicides like metsulfuron-methyl act through acetolactate synthase (ALS) inhibition, leveraging triazine’s affinity for plant-specific targets.
- Structural Complexity: Quinoline-containing analogs (C1–C7 ) demonstrate broader bioactivity profiles due to extended π-systems and hydrogen-bonding capabilities, unlike the simpler diethylphenyl design of the target compound.
Biological Activity
Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C15H19N1O3S1
- Functional Groups : Sulfonamide group, methyl ester, and a substituted phenyl ring.
The presence of the sulfonylamino group is significant as it can influence the compound's reactivity and interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action likely involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties , which are crucial in managing inflammatory diseases. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate immune responses. This activity could be beneficial in conditions such as arthritis or other inflammatory disorders.
The biological effects of this compound are attributed to its interaction with specific molecular targets. The sulfonamide moiety can interact with enzymes and receptors, leading to modulation of their activity. For instance, it may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory pathway, thereby reducing inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action | References |
|---|---|---|---|
| Antimicrobial | Effective | Disruption of cell wall synthesis | |
| Anti-inflammatory | Moderate | Inhibition of pro-inflammatory cytokines |
Case Study: Antimicrobial Testing
In a study conducted to evaluate the antimicrobial efficacy of this compound, various bacterial strains were tested. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The results indicate its potential use in developing new antimicrobial agents.
Applications in Medicine
Given its promising biological activities, this compound is being investigated for various therapeutic applications:
- Antibiotic Development : Potential candidate for new antibiotics targeting resistant bacterial strains.
- Anti-inflammatory Drugs : Exploration as a treatment for inflammatory diseases like rheumatoid arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
